molecular formula C7H9O4P B1586475 Benzyl dihydrogen phosphate CAS No. 1623-07-0

Benzyl dihydrogen phosphate

Cat. No.: B1586475
CAS No.: 1623-07-0
M. Wt: 188.12 g/mol
InChI Key: YTFJQDNGSQJFNA-UHFFFAOYSA-N
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Description

Benzyl dihydrogen phosphate is an organic phosphate compound characterized by the presence of a benzyl group attached to a dihydrogen phosphate moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its chemical structure consists of a benzyl group (C₆H₅CH₂) bonded to a dihydrogen phosphate group (H₂PO₄).

Mechanism of Action

Mode of Action

It’s possible that it interacts with its targets in a manner similar to other phosphate derivatives .

Biochemical Pathways

Benzyl dihydrogen phosphate may be involved in various biochemical pathways due to its phosphate group. Phosphates play significant roles in nature and they pervade the living world .

Biochemical Analysis

Biochemical Properties

Benzyl dihydrogen phosphate plays a significant role in biochemical reactions, particularly those involving phosphorylation processes. It interacts with enzymes such as kinases and phosphatases, which are crucial for the transfer of phosphate groups to and from molecules. These interactions are essential for regulating various cellular processes, including energy transfer, signal transduction, and metabolic pathways. This compound can act as a substrate or inhibitor for these enzymes, depending on the specific biochemical context .

Cellular Effects

This compound influences various cellular processes by modulating enzyme activity and altering phosphorylation states. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, by interacting with kinases, this compound can alter the phosphorylation status of proteins involved in signal transduction, leading to changes in cellular responses. Additionally, it can impact gene expression by influencing transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes and other biomolecules. It can act as a competitive inhibitor for certain kinases, preventing the phosphorylation of target proteins. This inhibition can lead to changes in cellular signaling pathways and metabolic processes. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its effectiveness and changes in its impact on cellular functions. Long-term studies have observed that prolonged exposure to this compound can result in alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical reactions by acting as a substrate for kinases and phosphatases. At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes. Studies have shown that there is a threshold dose beyond which this compound can cause adverse effects, such as cellular toxicity and metabolic imbalances .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to phosphate metabolism. It interacts with enzymes such as phosphatases and kinases, which are responsible for the transfer of phosphate groups. These interactions can affect metabolic flux and the levels of various metabolites. This compound can also influence the synthesis and degradation of other phosphate-containing compounds, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells and its distribution to various cellular compartments. This compound can accumulate in certain tissues, depending on the expression levels of these transporters and binding proteins. This accumulation can influence its localization and effectiveness in biochemical reactions .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its biochemical effects. It can be targeted to organelles such as the mitochondria and the endoplasmic reticulum through specific targeting signals and post-translational modifications. These localizations are crucial for its role in regulating cellular processes and metabolic pathways. The subcellular localization of this compound can also affect its stability and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl dihydrogen phosphate can be synthesized through the reaction of benzyl alcohol with phosphoric acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the phosphate ester. The general reaction is as follows: [ \text{C₆H₅CH₂OH} + \text{H₃PO₄} \rightarrow \text{C₆H₅CH₂OPO₃H₂} + \text{H₂O} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous processes where benzyl alcohol and phosphoric acid are fed into a reactor under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or crystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the phosphate ester can be replaced by other nucleophiles.

    Hydrolysis: In the presence of water or aqueous solutions, this compound can hydrolyze to yield benzyl alcohol and phosphoric acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

    Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Substitution: Various substituted benzyl derivatives.

    Hydrolysis: Benzyl alcohol, phosphoric acid.

Scientific Research Applications

Benzyl dihydrogen phosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphate esters and other organophosphorus compounds.

    Biology: It can be used in biochemical studies to investigate the role of phosphate esters in biological systems.

    Medicine: this compound derivatives may have potential therapeutic applications, including as prodrugs that release active pharmaceutical ingredients upon hydrolysis.

    Industry: It is used in the manufacture of specialty chemicals and as an intermediate in the production of other organophosphorus compounds.

Comparison with Similar Compounds

    Phenyl dihydrogen phosphate: Similar structure but with a phenyl group instead of a benzyl group.

    Methyl dihydrogen phosphate: Contains a methyl group instead of a benzyl group.

    Ethyl dihydrogen phosphate: Contains an ethyl group instead of a benzyl group.

Comparison:

    Benzyl dihydrogen phosphate vs. Phenyl dihydrogen phosphate: this compound has a benzyl group, which is more reactive in nucleophilic substitution reactions compared to the phenyl group in phenyl dihydrogen phosphate.

    This compound vs. Methyl dihydrogen phosphate: The larger benzyl group in this compound provides greater steric hindrance, affecting its reactivity compared to the smaller methyl group in methyl dihydrogen phosphate.

    This compound vs. Ethyl dihydrogen phosphate: The benzyl group in this compound offers different electronic properties compared to the ethyl group, influencing the compound’s chemical behavior.

This compound stands out due to its unique combination of a benzyl group and a dihydrogen phosphate moiety, making it a versatile compound with diverse applications in various fields.

Properties

IUPAC Name

benzyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9O4P/c8-12(9,10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFJQDNGSQJFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60873131
Record name Benzyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1623-07-0
Record name Benzyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The study identifies O-(2-hydroxy)benzyl dihydrogen phosphate as a key metabolite of Salithion® in rats. Can you elaborate on the significance of identifying this specific metabolite in the context of understanding Salithion® metabolism?

A1: Identifying O-(2-hydroxy)this compound as a metabolite provides valuable insights into the metabolic pathways of Salithion® within living organisms. [] This discovery suggests that Salithion® likely undergoes enzymatic cleavage of its benzodioxaphosphorin ring structure and subsequent oxidation, leading to the formation of this phosphate-containing compound. Further investigation into the enzymes involved in these metabolic transformations could shed light on the detoxification mechanisms of Salithion® and its potential impact on exposed organisms. Understanding the metabolic fate of pesticides like Salithion® is crucial for assessing their environmental persistence, potential for bioaccumulation, and ultimately, their safety profile.

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